Molecular weight and formula of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane
Molecular weight and formula of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane
Physicochemical Profiling and Synthetic Utility in Agrochemical Development
Executive Summary
1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS 98326-40-0) is a specialized electrophilic intermediate primarily utilized in the synthesis of conazole-class fungicides, most notably Myclobutanil .[1] Structurally, it functions as a "linchpin" scaffold, possessing a quaternary carbon center substituted with an aryl group, a nitrile moiety, a butyl chain, and a reactive bromomethyl group.
While recent industrial trends have shifted toward the chloro-analog to reduce raw material costs, the bromo-derivative remains the high-reactivity benchmark for kinetic studies and high-yield synthesis protocols due to the superior leaving group ability of bromide compared to chloride. This guide provides a comprehensive technical breakdown of its properties, synthesis, and downstream utility.
Physicochemical Characterization
Molecular Identity
The molecule is an alpha-substituted arylacetonitrile derivative. The "hexane" nomenclature in the common name is derived from the longest carbon chain containing the bromine atom (C1) and the butyl tail (C3-C6), with the quaternary center at C2.
| Property | Specification |
| IUPAC Name | 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile |
| Common Name | 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane |
| CAS Number | 98326-40-0 |
| Molecular Formula | C₁₃H₁₅BrClN |
| Molecular Weight | 300.62 g/mol |
| SMILES | CCCCC(C#N)(CBr)C1=CC=C(Cl)C=C1 |
Calculated Properties[2]
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Element Analysis: C (51.94%), H (5.03%), Br (26.58%), Cl (11.79%), N (4.66%).
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Physical State: Viscous liquid or low-melting solid (approx. mp 10–15 °C based on chloro-analog data).
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Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and non-polar organics (Toluene, DCM). Insoluble in water.[2]
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Reactivity Profile: The C1-Bromine bond is highly susceptible to S_N2 nucleophilic attack due to the lack of steric hindrance at the primary carbon and the activation provided by the adjacent electron-withdrawing nitrile group.
Synthetic Methodology
The synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is a two-stage alkylation process starting from 4-chlorobenzyl cyanide. The protocol requires precise control of phase transfer catalysis (PTC) to prevent poly-alkylation.
Synthesis Workflow
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Primary Alkylation: 4-Chlorobenzyl cyanide is alkylated with n-butyl bromide to form the intermediate 2-(4-chlorophenyl)hexanenitrile .
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Bromomethylation (Critical Step): The intermediate is reacted with dibromomethane (CH₂Br₂) in the presence of a strong base (NaOH/KOH) and a phase transfer catalyst (e.g., TBAB).
Process Insight: The use of dibromomethane serves a dual purpose: it acts as both the solvent and the electrophile. However, because the product contains a reactive bromide, reaction times must be optimized to prevent the product from reacting with itself or the starting material.
Reaction Mechanism Diagram
The following diagram illustrates the pathway from the precursor to the final fungicide active ingredient (Myclobutanil), highlighting the role of the bromo-intermediate.
Figure 1: Synthetic pathway illustrating the conversion of 4-chlorobenzyl cyanide to Myclobutanil via the bromo-intermediate.
Application in Drug & Agrochemical Development
The "Leaving Group" Advantage
In the synthesis of Myclobutanil, the final step involves displacing the halogen with 1,2,4-triazole.
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Bromo-Analog (CAS 98326-40-0): The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol). This results in faster reaction kinetics at lower temperatures (80–100 °C), reducing thermal degradation byproducts.
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Chloro-Analog (Alternative): While cheaper, the chloro-analog often requires higher temperatures (120–140 °C) or iodide catalysts (Finkelstein conditions) to achieve comparable yields.
Recommendation: For research-scale synthesis or processes where purity is paramount (e.g., pharmaceutical standards), the 1-Bromo variant is preferred. For multi-ton agrochemical manufacturing, cost pressures often force a switch to the 1-Chloro variant despite the harsher conditions required.
Quality Control Parameters
When sourcing or synthesizing this intermediate, the following impurities must be monitored:
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Des-bromo precursor: Unreacted 2-(4-chlorophenyl)hexanenitrile.
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Hydrolysis products: Conversion of the nitrile (-CN) to amide or acid under highly alkaline conditions.
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Dimerization: Formation of bis-species if stoichiometry of dibromomethane is insufficient.
Safety and Handling Protocols
Warning: This compound is a halogenated benzyl-like nitrile. It possesses potent alkylating properties and lachrymatory effects.
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PPE Requirements: Full-face respirator with organic vapor cartridges, butyl rubber gloves (nitrile gloves may offer insufficient permeation resistance against halogenated solvents), and chemical splash goggles.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C-Br bond is light-sensitive; amber glassware is mandatory.
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Spill Management: Do not use water. Adsorb with vermiculite or sand. Treat waste as hazardous halogenated organic waste.
References
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PubChem. (2025).[1][3] 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane | C13H15BrClN.[1] National Library of Medicine. [Link]
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Nbinno. (2025).[4] The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. [Link][5]
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ChemBK. (2024). 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile - Physico-chemical Properties and Synthesis. [Link]
Sources
- 1. 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane | C13H15BrClN | CID 14822515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-2,4-dimethylhexane | C8H17Br | CID 53435061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:98595-02-9 | 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
